molecular formula C12H19NO2 B13798504 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol

1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol

Cat. No.: B13798504
M. Wt: 209.28 g/mol
InChI Key: KHWHIJCHKORAQQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin under basic conditions to form 1-(3,4-dimethylphenoxy)-2,3-epoxypropane.

    Ring Opening: The epoxy group is then opened by reaction with methylamine, leading to the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of beta-blockers and their interactions with various receptors.

    Biology: Researchers use it to investigate the physiological effects of beta-blockers on heart rate and blood pressure.

    Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

1-(3,4-Dimethylphenoxy)-3-(methylamino)propan-2-ol can be compared with other beta-blockers, such as propranolol and metoprolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.

Similar Compounds

  • Propranolol
  • Metoprolol
  • Atenolol
  • Bisoprolol

These compounds are also used in the treatment of cardiovascular diseases but may differ in their selectivity for beta-adrenergic receptor subtypes and their side effect profiles.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(methylamino)propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-12(6-10(9)2)15-8-11(14)7-13-3/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

KHWHIJCHKORAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CNC)O)C

Origin of Product

United States

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